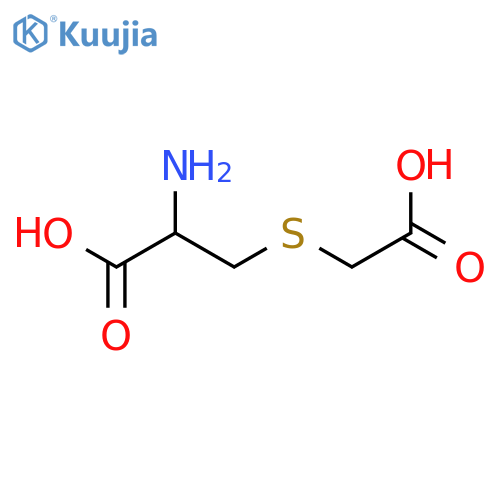Cas no 638-23-3 (Carbocisteine)

Carbocisteine structure
商品名:Carbocisteine
Carbocisteine 化学的及び物理的性質
名前と識別子
-
- S-(Carboxymethyl)-L-Cysteine
- s-carboxymethyl-l-cysteine
- 3-carboxymethylthio-l-alanine
- carbocysteine
- Carbocisteine
- Carbocistein
- H-Cys(carboxymethyl)-OH
- 3-[(Carboxymethyl)thio]alanine
- Bronchokod
- Mucolase
- Mucotab
- Siroxyl
- Lisil
- Mucodyne
- (R)-S-(Carboxymethyl)cysteine
- Carbocisteina
- Carbocisteinum
- S-(Carboxymethyl)-(R)-cysteine
- L-3-((Carboxymethyl)thio)alanine
- Transbronchin
- Lisomucil
- L-Carbocisteine
- (L)-2-Amino-3-(carboxymethylthio)propionic acid
- Mukinyl
- Mucofan
- Fluifort
- Rinatiol
- s-carboxymethyl-cysteine
- Carboxymethylated Cysteine
-
- MDL: MFCD00002614
- インチ: 1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1
- InChIKey: GBFLZEXEOZUWRN-VKHMYHEASA-N
- ほほえんだ: S(C([H])([H])C(=O)O[H])C([H])([H])[C@@]([H])(C(=O)O[H])N([H])[H]
- BRN: 1725012
計算された属性
- せいみつぶんしりょう: 179.02500
- どういたいしつりょう: 179.025228
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 11
- 回転可能化学結合数: 5
- 複雑さ: 161
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -3.1
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 126
じっけんとくせい
- 色と性状: 白粉。
- 密度みつど: 1.315 (estimate)
- ゆうかいてん: 205-207 ºC
- ふってん: 417.3±45.0 °C at 760 mmHg
- フラッシュポイント: 206.2±28.7 °C
- 屈折率: 1.5216 (estimate)
- すいようせい: 冷水に溶かす
- PSA: 125.92000
- LogP: -0.08360
- マーカー: 1802
- ひせんこうど: -31 º (c=1, 10% NaH2CO3)
- ようかいせい: 水に溶ける。
Carbocisteine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S24/25
- RTECS番号:AY4342000
-
危険物標識:

- ちょぞうじょうけん:2-8°C
- リスク用語:R36/37/38
- TSCA:Yes
Carbocisteine 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Carbocisteine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | A7452712-25G |
<i>S</i>-(Carboxymethyl)-<small>L</small>-cysteine |
638-23-3 | >98.0%(HPLC)(T) | 25g |
RMB 148.80 | 2025-02-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1087290-25g |
Carbocisteine |
638-23-3 | 98% | 25g |
¥70.00 | 2024-05-05 | |
| Enamine | EN300-312258-10.0g |
(2R)-2-amino-3-[(carboxymethyl)sulfanyl]propanoic acid |
638-23-3 | 95.0% | 10.0g |
$27.0 | 2025-03-21 | |
| Key Organics Ltd | AS-57938-100G |
(2R)-2-amino-3-[(carboxymethyl)sulfanyl]propanoic acid |
638-23-3 | >97% | 100g |
£132.00 | 2025-02-08 | |
| abcr | AB132229-250 g |
S-Carboxymethyl-L-cysteine, 97%; . |
638-23-3 | 97% | 250g |
€160.80 | 2021-09-16 | |
| Enamine | EN300-312258-0.05g |
(2R)-2-amino-3-[(carboxymethyl)sulfanyl]propanoic acid |
638-23-3 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
| Enamine | EN300-312258-25.0g |
(2R)-2-amino-3-[(carboxymethyl)sulfanyl]propanoic acid |
638-23-3 | 95.0% | 25.0g |
$35.0 | 2025-03-21 | |
| Fluorochem | 219799-25g |
S-(Carboxymethyl)-L-Cysteine |
638-23-3 | 95% | 25g |
£21.00 | 2022-03-01 | |
| TRC | C178760-5g |
Carbocisteine |
638-23-3 | 5g |
$ 81.00 | 2023-09-08 | ||
| TRC | C178760-10g |
Carbocisteine |
638-23-3 | 10g |
$ 92.00 | 2023-04-18 |
Carbocisteine サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:638-23-3)Carboxymethylcysteine
注文番号:LE2961
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:43
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:638-23-3)S-(Carboxymethyl)-L-cysteine, ≥ 98.0%
注文番号:LE13260
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:08
価格 ($):discuss personally
Carbocisteine 関連文献
-
Xiaomei Zhang,Liu Liu,Jianming Luo,Xichun Peng Food Funct. 2022 13 11592
-
A. David Woolfson,Jeffrey S. Millership,El Fatih,I. A. Karim Analyst 1987 112 1421
-
3. Interaction of (+)-catechin with the edge of the β sheet formed by poly-(S-carboxymethyl-L-cysteine)Luanne F. Tilstra,Hiroshi Maeda,Wayne L. Mattice J. Chem. Soc. Perkin Trans. 2 1988 1613
-
4. Electron spin resonance studies of some copper(II) peptide complexesJ. F. Boas,J. R. Pilbrow,C. R. Hartzell,T. D. Smith J. Chem. Soc. A 1969 572
-
5. Approaches to soil remediation by complexometric extraction of metal contaminants with regeneration of reagentsTing Xie,William D. Marshall J. Environ. Monit. 2001 3 411
638-23-3 (Carbocisteine) 関連製品
- 6367-98-2(S-(2-Hydroxyethyl)-L-cysteine)
- 2387-59-9(carbocistein)
- 1391068-19-1(Carbocisteine-13C3)
- 85955-36-8(S-2-Hydroxyethyl-D-cysteine)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:638-23-3)Carbocisteine

清らかである:99%
はかる:1kg
価格 ($):183.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:638-23-3)S-Carboxymethyl-L-cysteine

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ




